![molecular formula C20H20ClN3O3S B2886386 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887899-57-2](/img/structure/B2886386.png)
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
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Description
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has gained the attention of the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects and has been the subject of extensive research in recent years.
Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis and reactions of quinoxaline derivatives has highlighted methodologies for producing compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis of quinoxalinecarboazides through various chemical reactions offers insights into constructing complex molecules with potential utility in developing new materials or drugs (Moustafa, 2000). Similarly, studies on the synthesis of pyrimido[5,4-c]quinolin-5-ones demonstrate the antimicrobial and mosquito larvicidal activity of these compounds, suggesting their utility in public health applications (Rajanarendar et al., 2010).
Antimicrobial and Antifungal Applications
Quinoline derivatives have been explored for their antimicrobial and antifungal properties. A study on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Rajanarendar et al., 2010).
Material Science and Corrosion Inhibition
The application of quinoxaline derivatives in material science, specifically as corrosion inhibitors, has been documented. Quantum chemical calculations based on DFT methods have provided insights into the molecular structure and inhibition efficiency relationship, offering potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Biological Activity and Drug Discovery
Several studies focus on the biological activities of quinoline derivatives, including their potential as antimicrobial, antifungal, and mosquito larvicidal agents. The exploration of these compounds extends to anti-HIV studies, suggesting a broad spectrum of pharmacological applications (Patel et al., 2007).
Analytical Methodologies
Research also encompasses the development of analytical methodologies for quantitating specific quinoline derivatives in biological samples, indicative of the importance of these compounds in clinical studies and pharmaceutical development (Bedard & Cotton, 1989).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMBUVDIZGIWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
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